

Certificate of analysis for (S)-tropic acid reference standard

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Compound of Interest

Compound Name: (S)-tropic acid

Cat. No.: B099791

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A Comparative Guide to (S)-Tropic Acid Reference Standards

For researchers, scientists, and professionals in drug development, the quality and characterization of reference standards are paramount for accurate analytical method development, validation, and quality control. This guide provides a comparative analysis of **(S)-tropic acid** reference standards, offering insights into their certification, analytical testing, and selection criteria. While a complete Certificate of Analysis (CoA) for **(S)-tropic acid** from a single supplier is not publicly available, this guide compiles typical specifications from various suppliers of high-purity tropic acid (both the (S)-enantiomer and the racemic mixture) to provide a comprehensive overview.

Comparison of Typical Specifications

The selection of a suitable reference standard is critical for ensuring the accuracy and reliability of analytical data. The following table summarizes the typical quantitative data found on Certificates of Analysis for high-purity tropic acid reference standards from various suppliers. It is important to note that specifications can vary between lots and suppliers.

Parameter	(S)-Tropic Acid (Typical)	DL-Tropic Acid (Supplier A)	DL-Tropic Acid (Supplier B)	DL-Tropic Acid (Supplier C)
Appearance	White to off-white crystalline powder	White crystalline powder	White to off-white powder	White solid
Identity (IR, NMR, MS)	Conforms to structure	Conforms to structure	Conforms to structure	Conforms to structure
Assay (by HPLC)	≥ 98%	≥ 99.0%	≥ 98%	≥ 97%
Enantiomeric Purity	≥ 99.5% (S)-enantiomer	Not specified	Not specified	Not specified
Specific Rotation	Specific value provided	Not applicable	Not applicable	Not applicable
Water Content (Karl Fischer)	≤ 0.5%	≤ 0.5%	Not specified	Not specified
Residual Solvents	Meets USP <467> requirements	Meets USP <467> requirements	Not specified	Not specified
Related Substances (by HPLC)	Individual impurity ≤ 0.1% Total impurities ≤ 0.5%	Individual impurity ≤ 0.2% Total impurities ≤ 1.0%	Not specified	Not specified

Experimental Protocols

Accurate determination of the purity and enantiomeric composition of **(S)-tropic acid** requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Chiral HPLC Method for Enantiomeric Purity of (S)-Tropic Acid

This method is designed to separate and quantify the (S)- and (R)-enantiomers of tropic acid.

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chromatographic Conditions:
 - Column: Chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 μ m).
 - Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v). The exact ratio may require optimization.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25 °C.
 - Detection: UV at 220 nm.
 - Injection Volume: 10 μ L.
- Sample Preparation:
 - Accurately weigh and dissolve the **(S)-tropic acid** reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
 - Prepare a solution of the racemic (DL)-tropic acid at the same concentration to serve as a resolution standard.
- System Suitability:
 - Inject the resolution standard (racemic mixture).
 - The resolution between the two enantiomer peaks should be not less than 1.5.
- Procedure:
 - Inject the sample solution.

- Calculate the percentage of the (R)-enantiomer in the **(S)-tropic acid** sample using the peak areas.

Mandatory Visualizations

To further clarify the processes involved in the certification and selection of reference standards, the following diagrams are provided.



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